L-Norvaline tert-Butyl Ester Hydrochloride: A Strategic Intermediate for Peptide & Peptidomimetic Synthesis
L-Norvaline tert-Butyl Ester Hydrochloride: A Strategic Intermediate for Peptide & Peptidomimetic Synthesis
Topic: L-Norvaline tert-butyl ester hydrochloride (CAS: 119483-47-5) Content Type: Technical Guide / Whitepaper
Executive Summary & Chemical Identity
L-Norvaline tert-butyl ester hydrochloride (H-Nva-OtBu[1][2][3][4]·HCl) is a specialized amino acid derivative widely utilized in the synthesis of non-natural peptides and pharmaceutical intermediates.[5] Unlike its proteinogenic analog Valine, Norvaline possesses a linear alkyl side chain, offering unique steric and electronic properties for probing enzyme active sites (e.g., Arginase, ACE).
The tert-butyl ester moiety serves as an acid-labile C-terminal protecting group, orthogonal to base-labile groups like Fmoc, making this compound critical for solid-phase and solution-phase peptide synthesis strategies where side-chain differentiation is required.
Technical Specifications
| Property | Specification |
| CAS Number | 119483-47-5 |
| Chemical Name | (S)-2-Amino-pentanoic acid tert-butyl ester hydrochloride |
| Synonyms | H-Nva-OtBu[1][2]·HCl; L-2-Aminovaleric acid tert-butyl ester HCl |
| Molecular Formula | C |
| Molecular Weight | 209.71 g/mol |
| Melting Point | 140–145 °C |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in diethyl ether, hexanes. |
| Appearance | White to off-white crystalline solid |
Strategic Utility in Drug Development
The inclusion of L-Norvaline (Nva) into peptide backbones is often driven by the need to increase metabolic stability or optimize hydrophobic interactions without the steric bulk of branched amino acids like Leucine or Valine.
Orthogonality in Synthesis
The tert-butyl (tBu) ester protection is crucial for:
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Fmoc-Chemistry Compatibility: The tBu group is stable to the basic conditions (20% piperidine) used to remove Fmoc groups, allowing for iterative N-terminal elongation.
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Acid Lability: It can be removed cleanly using Trifluoroacetic acid (TFA), often simultaneously with side-chain deprotection, streamlining the final cleavage step.
Structural Biology Applications[6]
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Enzyme Inhibition: Nva residues mimic the chain length of Arginine or Lysine but lack the charge, making them excellent probes for hydrophobic pockets in enzymes like Arginase or nitric oxide synthase (NOS).
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Peptidomimetics: Used to disrupt beta-sheet formation or enhance blood-brain barrier permeability due to increased lipophilicity compared to native amino acids.
Synthesis Protocol: Acetate-Mediated Esterification
Note: The following protocol describes the synthesis of the hydrochloride salt from the free amino acid. This method avoids the use of high-pressure isobutylene gas, making it suitable for standard laboratory setups.
Mechanism of Action
This reaction utilizes tert-butyl acetate as the alkylating agent under acid catalysis (Perchloric acid).[6] The bulky tert-butyl group is transferred to the carboxylic acid of L-Norvaline. The final conversion to the hydrochloride salt is essential for stability, as the free amine ester is prone to cyclization (diketopiperazine formation) and racemization.
Step-by-Step Methodology
Reagents:
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tert-Butyl Acetate (15.0 eq)
-
Perchloric Acid (70%, 1.5 eq)[6]
-
Ethyl Acetate / Diethyl Ether (for workup)
-
HCl gas or 4M HCl in Dioxane
Protocol:
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Activation: In a round-bottom flask, suspend L-Norvaline in tert-butyl acetate.
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Catalysis: Add Perchloric acid dropwise at 0°C. The reaction is exothermic; maintain temperature < 10°C to prevent racemization.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 18–24 hours. The solution should become clear as the amino acid dissolves.
-
Quenching & Extraction:
-
Cool the mixture to 0°C.
-
Cautiously adjust pH to ~9.0 using cold 1N NaOH or saturated NaHCO3.
-
Extract immediately with Ethyl Acetate (3x). Critical: Do not delay, as the free base is unstable.
-
Wash organic layer with brine and dry over anhydrous Na2SO4.
-
-
Salt Formation:
-
Filter the drying agent and cool the filtrate to 0°C.
-
Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise until no further precipitation occurs.
-
-
Isolation: Filter the white precipitate (H-Nva-OtBu·HCl). Wash with cold diethyl ether to remove residual tert-butyl acetate.
-
Drying: Dry under high vacuum at 40°C.
Visualizing the Protection Strategy
The following diagram illustrates the strategic role of L-Norvaline tert-butyl ester in a typical peptide coupling workflow, highlighting the orthogonality of the protecting groups.
Figure 1: Critical path for utilizing H-Nva-OtBu·HCl in solid-phase or solution-phase peptide synthesis.
Quality Control & Validation
To ensure the integrity of the synthesized or purchased compound, the following analytical benchmarks must be met.
| Test | Method | Acceptance Criteria |
| Identity (H-NMR) | 400 MHz in DMSO-d6 | |
| Purity (HPLC) | C18 Column, ACN/Water gradient | > 98.0% Area |
| Optical Rotation | Polarimetry (c=1, MeOH) | Specific rotation |
| Chloride Content | Titration (AgNO3) | 16.5% – 17.5% (Theoretical: 16.9%) |
Common Impurity:
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L-Norvaline (Free Acid): Result of incomplete esterification or hydrolysis. Detectable via HPLC.
-
Diketopiperazine: Result of free base instability. Detectable via Mass Spec (dimer mass).
Handling and Stability
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Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress can lead to hydrolysis of the ester.
-
Safety: Causes skin irritation (H315) and serious eye irritation (H319).[8] Use standard PPE (gloves, goggles) and handle in a fume hood.
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Shelf Life: 24 months if stored properly in a sealed container. Desiccate before opening to prevent condensation.
References
-
Sigma-Aldrich. (n.d.). L-Norvaline tert-butyl ester hydrochloride Product Page. Retrieved from
-
MolCore. (2024). L-norvaline tert-butyl ester hydrochloride Properties and Specifications. Retrieved from
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National Institutes of Health (NIH). (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs. J. Med. Chem. Retrieved from
-
Google Patents. (1997). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride. Retrieved from
-
ChemBK. (2024).[2] L-Norvaline tert-butyl ester hydrochloride Safety and MSDS. Retrieved from
Sources
- 1. molcore.com [molcore.com]
- 2. chembk.com [chembk.com]
- 3. L-Norvaline tert-Butyl ester hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]
